Methyl[2-(piperidin-4-yl)ethyl]amine
Description
Methyl[2-(piperidin-4-yl)ethyl]amine is a secondary amine featuring a piperidine ring substituted at the 4-position with an ethylamine moiety, where the terminal amine is methylated. Its structure combines the rigidity of the piperidine scaffold with the flexibility of an ethyl linker, making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound is often utilized in reductive amination reactions (e.g., in and ) and is available commercially as a dihydrochloride salt (CAS: 118768-93-7) for research applications . Its molecular formula is C₈H₁₈N₂, with a molar mass of 142.24 g/mol.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
N-methyl-2-piperidin-4-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-9-5-2-8-3-6-10-7-4-8/h8-10H,2-7H2,1H3 |
InChI Key |
UEVPXWVZFSQUKS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-4-yl)ethyl]amine typically involves the reaction of piperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be monitored using techniques such as UV-Visible and FTIR spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Methyl[2-(piperidin-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs targeting the central nervous system.
Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl[2-(piperidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tertiary Amine Derivatives
- [1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine (C₉H₂₁N₃) This tertiary amine replaces the methyl group in Methyl[2-(piperidin-4-yl)ethyl]amine with a dimethylamino group.
- Ethyl(2-methylpropyl)[2-(piperidin-4-yl)ethyl]amine
Featuring branched alkyl chains, this compound exhibits increased steric hindrance compared to this compound, which may reduce enzymatic degradation but limit binding to flat receptor sites .
Aromatic and Heterocyclic Derivatives
- [1-(2-Amino-ethyl)-piperidin-4-yl]-benzyl-methyl-amine (C₁₅H₂₅N₃) The benzyl group introduces aromaticity, enabling π-π interactions with protein targets. This modification is common in kinase inhibitors and receptor antagonists .
- ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-yl}-methyl)amine
The 3-fluorophenyl substituent adds electronegativity, enhancing halogen bonding with biological targets. Such derivatives are explored in positron emission tomography (PET) tracers .
Functionalized Piperidine Derivatives
- 2-(4-AMINO-1-(3-METHOXYPHENYL)PIPERIDIN-4-YL)ACETIC ACID This compound incorporates a carboxylic acid group and a methoxyphenyl substituent, enhancing water solubility and enabling conjugation strategies in prodrug design .
- 1-ethyl-N-[2-(pyridin-2-yl)ethyl]piperidin-4-amine
The pyridine ring introduces a basic nitrogen, improving solubility and metal coordination properties, relevant in catalysis or metalloenzyme inhibition .
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